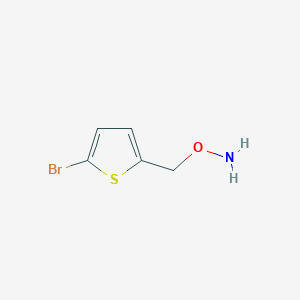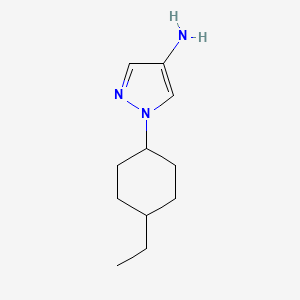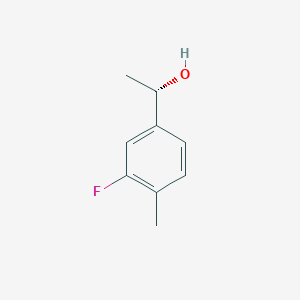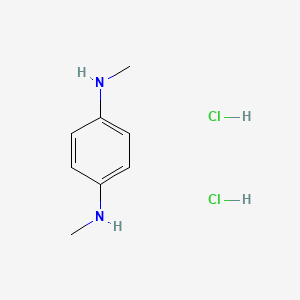
p-Dimethylaminoaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Dimethylaminoaniline dihydrochloride typically involves the methylation of p-phenylenediamine. One common method involves the reaction of p-phenylenediamine with dimethyl sulfate in the presence of sodium bicarbonate and water . The reaction is carried out at a controlled temperature, initially maintained at 18–22°C using an ice bath, and later raised to 60–65°C to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: p-Dimethylaminoaniline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
p-Dimethylaminoaniline dihydrochloride is widely used in scientific research due to its versatile properties :
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of p-Dimethylaminoaniline dihydrochloride involves its interaction with specific molecular targets and pathways . It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
N,N-Dimethyl-p-phenylenediamine: Similar in structure but differs in its specific applications and reactivity.
Tetramethyl-p-phenylenediamine: Another related compound with distinct properties and uses.
Uniqueness: p-Dimethylaminoaniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and applications in various scientific fields .
Propiedades
Número CAS |
103813-59-8 |
|---|---|
Fórmula molecular |
C8H14Cl2N2 |
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |
Clave InChI |
PXJHVKRLFWZUNV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)NC.Cl.Cl |
Números CAS relacionados |
99-98-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)




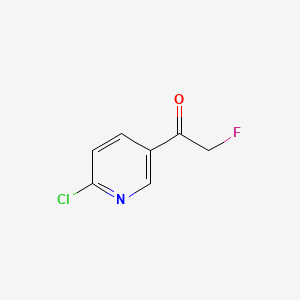
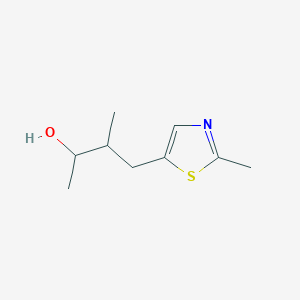
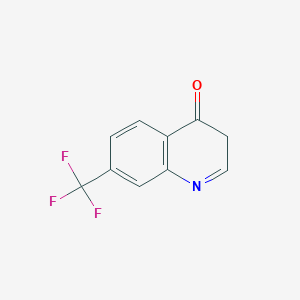

![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
